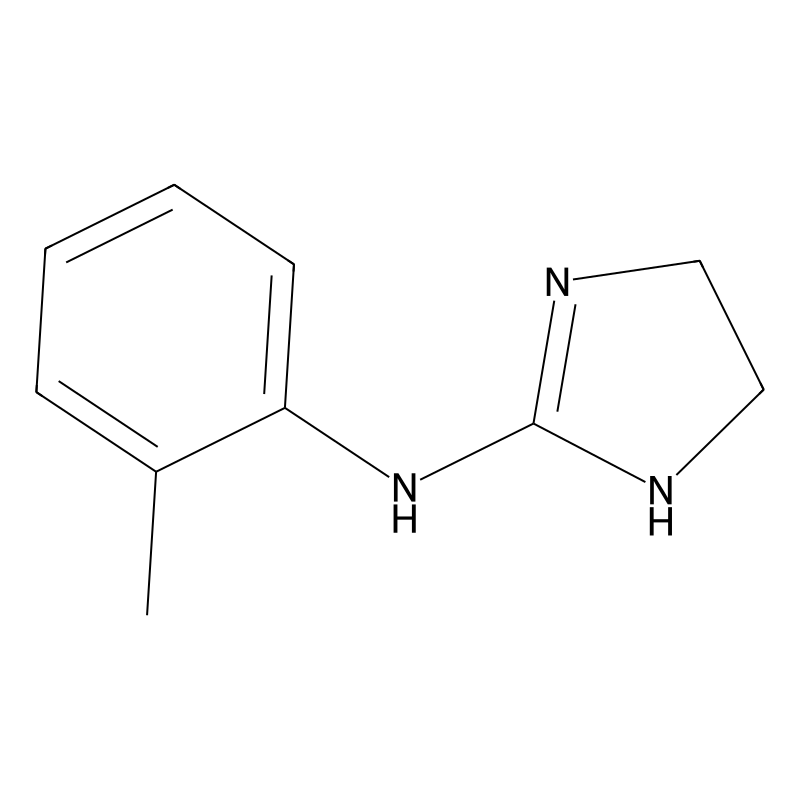

Imidazolidine, 2-(2-methylphenylimino)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Imidazolidine, 2-(2-methylphenylimino)- is a nitrogen-containing heterocyclic compound with the molecular formula . It features a five-membered ring structure containing two nitrogen atoms and is characterized by the presence of a 2-methylphenylimino group attached to the imidazolidine framework. This compound has garnered attention in both organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities.

- Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imines or other oxidized derivatives.

- Reduction: Reduction reactions can convert the imine functionality back to amines, often utilizing reducing agents such as lithium aluminum hydride.

- Hydrolysis: Under acidic conditions, such as treatment with 10% hydrochloric acid or sulfuric acid, imidazolidines can hydrolyze to yield diamines and aldehydes .

- Cyclization: The compound may also participate in cyclization reactions, forming more complex structures, particularly when reacted with isocyanates .

Imidazolidine derivatives have been studied for their biological activities, particularly in pharmacology. The specific compound 2-(2-methylphenylimino)- has shown potential as a pharmacological agent, exhibiting interactions similar to those of clonidine, which is known for its antihypertensive properties. These interactions suggest that this compound may influence adrenergic receptors, although further studies are required to elucidate its full pharmacological profile .

Several methods exist for synthesizing imidazolidine, 2-(2-methylphenylimino)-:

- Condensation Reactions: One common method involves the condensation of 2-methylphenylamine with appropriate carbonyl compounds under acidic conditions.

- One-Pot Synthesis: A diastereoselective one-pot synthesis approach has been reported, which allows for the generation of tetrafunctionalized derivatives in a single reaction step .

- Cyclization from Precursors: Starting from simpler amines and aldehydes, cyclization can be induced through heating or catalytic methods to form the imidazolidine structure.

The applications of imidazolidine, 2-(2-methylphenylimino)- are primarily found in medicinal chemistry and organic synthesis:

- Pharmaceutical Development: Its structural similarity to known pharmacological agents makes it a candidate for drug development targeting various receptor systems.

- Organic Synthesis: The compound serves as an intermediate in synthesizing more complex organic molecules due to its reactive functional groups.

Interaction studies have indicated that imidazolidine derivatives can exhibit significant interactions with biological targets. For instance, research has highlighted its potential binding affinity to adrenergic receptors, suggesting that modifications to the imidazolidine structure could enhance therapeutic efficacy against conditions like hypertension . Further studies using molecular docking and kinetic assays could provide deeper insights into its interaction profiles.

Imidazolidine, 2-(2-methylphenylimino)- shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Imidazolidine | Five-membered ring with two nitrogens | Basic structure without substituents |

| Clonidine | Phenyl ring and piperidine-like structure | Established antihypertensive effects |

| Imidazoline | Five-membered ring with one nitrogen | Contains only one nitrogen; different reactivity |

| 2-Methylimidazole | Five-membered ring with one nitrogen | Lacks the phenyl group; used in various applications |

Imidazolidine, 2-(2-methylphenylimino)- is unique due to its specific substitution pattern which may enhance its biological activity compared to simpler analogs like imidazoline or even established drugs like clonidine.

Condensation Reactions with Aromatic Amines

The synthesis of Imidazolidine, 2-(2-methylphenylimino)- primarily relies on condensation reactions involving aromatic amines, particularly 2-methylaniline (o-toluidine), with appropriate imidazolidine precursors. Traditional approaches utilize the well-established condensation methodology between 1,2-diamines and aldehydes, which has been extensively documented since the first unsubstituted imidazolidine synthesis reported in 1952 [1].

The classical condensation approach involves the reaction of ethylenediamine with aromatic aldehydes in dry benzene, followed by reduction with sodium borohydride in ethanol to yield N,N′-dibenzylethylenediamine. The substituted diamine subsequently undergoes condensation with aryl aldehydes to afford 1,3-dibenzyl-2-arylimidazolidine derivatives [2]. For the specific synthesis of 2-(2-methylphenylimino)imidazolidine, the process involves the formation of imine linkages between the imidazolidine nitrogen and the 2-methylphenyl group.

Recent investigations have demonstrated that condensation reactions with aromatic amines can be optimized through careful control of reaction conditions. The process typically requires temperatures ranging from room temperature to reflux conditions, with reaction times varying from 2 to 24 hours depending on the specific substrates and catalytic systems employed [1]. The yields for these condensation reactions generally range from 60% to 95%, with higher yields achieved through proper optimization of reaction parameters [3] [4].

The mechanistic pathway for aromatic amine condensation involves initial nucleophilic attack by the primary amine on the carbonyl carbon of the aldehyde or ketone substrate, followed by water elimination to form the corresponding imine intermediate. Subsequent cyclization occurs through intramolecular nucleophilic attack, leading to the formation of the five-membered imidazolidine ring structure [5]. The regioselectivity of these reactions can be influenced by the electronic properties of the aromatic substituents, with electron-donating groups such as the methyl group in 2-methylphenyl enhancing the nucleophilicity of the aromatic amine [6].

Cyclization Strategies for Imidazolidine Core Formation

The formation of the imidazolidine core structure employs several distinct cyclization strategies, each offering unique advantages in terms of reaction efficiency, selectivity, and substrate scope. The most prevalent approach involves the cyclization of 1,2-diamine derivatives with appropriate carbonyl compounds under various catalytic conditions [3] [4].

Base-catalyzed intramolecular cyclization has emerged as a particularly effective strategy for imidazolidine synthesis. The method developed by Casnati and colleagues utilizes propargylic ureas as starting materials, which undergo base-catalyzed intramolecular hydroamidation under ambient conditions [7] [8]. This approach employs 2-ethyl-1,1,3,3-tetramethylguanidine (BEMP) as the base catalyst, achieving remarkable yields of 62% to 99% with reaction times as short as one minute for certain substrates [7] [8]. The reaction proceeds through deprotonation of the most acidic urea proton, followed by nucleophilic attack on the activated triple bond to form the five-membered ring structure [7].

Silver-catalyzed cyclization strategies have also been developed for regiocontrolled imidazolidine synthesis. These methods typically employ silver triflate (AgOTf) as the catalyst in combination with isocyanoacetates and imine substrates [9]. The silver catalyst facilitates the formation of azomethine ylide intermediates, which subsequently undergo cyclization to form the desired imidazolidine products. Temperature conditions for these reactions range from 40°C to 120°C, with yields typically falling between 60% and 75% [10] [9].

Copper-catalyzed cyclization represents another significant advancement in imidazolidine core formation. Recent work by Japanese researchers has demonstrated the effectiveness of copper bromide in combination with phenanthroline ligands for the synthesis of 2-substituted imidazolidines through aziridine ring-opening reactions [11] [12]. The reaction proceeds at 120°C for 20-40 hours, providing yields ranging from 22% to 99% depending on the substrate combination [11] [12]. The copper catalyst facilitates the regioselective opening of the aziridine ring and subsequent cyclization to form the imidazolidine core.

Thermal cyclization strategies have been employed for specific substrate combinations, particularly those involving N-hydroxyalkyl-2-imidazolidinone precursors. These reactions typically require elevated temperatures and proceed through a condensation reaction stage followed by thermal decomposition [13]. The kinetics of these processes follow first-order or half-order kinetics depending on the substitution pattern of the starting materials [13].

Recent Advances in Regiocontrolled Synthesis (2018–2025)

The period from 2018 to 2025 has witnessed significant developments in regiocontrolled synthesis methodologies for imidazolidine derivatives, with particular emphasis on sustainable catalytic systems and improved selectivity protocols.

Deep eutectic solvent (DES) systems have emerged as a groundbreaking approach for sustainable imidazolidine synthesis. Research conducted in 2025 demonstrated the effectiveness of ternary deep eutectic solvents composed of dimethyl urea, tin(II) chloride, and hydrochloric acid in a 1:1:1 molar ratio (DMU:SnCl₂:HCl) [14]. This system functions as both catalyst and solvent, eliminating the need for additional organic solvents and achieving remarkable yields of up to 96% for substituted imidazolidine derivatives [14]. The reaction conditions are notably mild, operating at 60°C with reaction times ranging from 50 to 110 minutes [14].

Advanced heterogeneous catalysis has been developed through the use of palladium nanoaggregates supported on alumina matrices. The Pd/Al₂O₃ system, developed in 2022, demonstrates exceptional catalytic activity with turnover numbers (TON) reaching 19,444 and initial turnover frequencies (TOF₀) exceeding 290 h⁻¹ [15]. This system operates at 150°C and achieves yields of 48% to 90% for the synthesis of imidazolones from N,N′-disubstituted ureas and 1,2-diols [15]. The catalyst demonstrates excellent recyclability and heterogeneous nature, making it suitable for industrial applications [15].

Copper-catalyzed methodologies have been significantly refined, with 2023 research demonstrating the synthesis of diverse 2-substituted imidazolidines through aziridine-imine coupling reactions [11]. The optimized system employs copper bromide with 1,10-phenanthroline ligands, providing products in yields ranging from 22% to 99% [11]. The methodology shows broad substrate scope and functional group tolerance, including compatibility with sulfonyl groups and various aromatic substituents [11].

Regioselective synthesis protocols have been enhanced through the development of novel catalytic systems that provide excellent control over product formation. The highly regioselective synthesis of imidazolidin-2-ones via intramolecular cyclization and electrophilic substitution has been optimized to achieve yields of 70% to 85% with exceptional regioselectivity [16]. These methods employ trifluoroacetic acid as the catalyst and demonstrate tolerance for various electron-rich aromatic and heterocyclic nucleophiles [16].

Green synthesis methodologies have been advanced through ultrasound-assisted protocols employing ZnS-ZnFe₂O₄ magnetic nanocatalysts. This approach, developed in 2024, achieves yields of up to 95% under mild conditions at 70°C [17]. The catalyst system acts as a Lewis acid, interacting with carbonyl groups to facilitate the condensation reactions, and demonstrates excellent recyclability and environmental compatibility [17].

Microwave-assisted synthesis has been further optimized with the development of solvent-free protocols using NaHSO₄-silica support systems. These methods achieve yields of 70% to 95% with reaction times reduced to 5-15 minutes through efficient microwave heating [18]. The approach eliminates the need for organic solvents and provides a sustainable pathway for imidazolidine synthesis [18].

Solvent Systems and Catalytic Optimization

The optimization of solvent systems and catalytic conditions has been a central focus in advancing imidazolidine synthesis methodologies, with particular emphasis on improving reaction efficiency, selectivity, and environmental compatibility.

Traditional solvent systems have relied heavily on organic solvents such as toluene, acetonitrile, and dichloromethane. However, recent research has demonstrated significant advantages in employing alternative solvent systems. Dibutyl ether and o-xylene have been identified as optimal solvents for certain palladium-catalyzed reactions, providing superior yields compared to conventional solvents [15]. The choice of solvent significantly influences reaction kinetics and product selectivity, with polar aprotic solvents generally favoring nucleophilic cyclization processes [19].

Deep eutectic solvents represent a paradigm shift in solvent selection for imidazolidine synthesis. The ternary DES system DMU:SnCl₂:HCl has demonstrated exceptional performance as both reaction medium and catalyst [14]. This system operates under mild conditions (60°C) and provides yields of 96% for model reactions, significantly outperforming traditional solvent-catalyst combinations [14]. The DES system offers several advantages including non-toxicity, low cost, high thermal stability, and excellent recyclability [14].

Ionic liquid systems have been explored as alternative reaction media, particularly for Lewis acid-catalyzed processes. Imidazolinium and amidinium salts function as soft Lewis acid organocatalysts, demonstrating effectiveness in activating thiocarbonyl groups and facilitating cyclization reactions [20] [21]. These systems operate under relatively mild conditions (10-45°C) and provide yields ranging from 6% to 90% depending on the specific ionic liquid structure and substrate combination [20] [21].

Catalytic optimization has focused on developing highly active and selective catalyst systems. Lewis acid catalysts have been extensively studied, with particular attention to metal tetrafluoroborates. The catalytic potency follows the order Zn(BF₄)₂ > Co(BF₄)₂ > AgBF₄ ≈ Fe(BF₄)₂ > NaBF₄ ≈ LiBF₄ ≈ Cu(BF₄)₂ [19]. Solid-supported catalysts, particularly HBF₄-SiO₂, have demonstrated excellent recyclability for up to five consecutive uses without significant loss of catalytic activity [19].

Temperature optimization studies have revealed that reaction temperatures significantly influence both yield and selectivity. For copper-catalyzed aziridine reactions, optimal conditions are achieved at 120°C, providing the best balance between reaction rate and product selectivity [11]. Lower temperatures (40-60°C) are sufficient for DES-catalyzed reactions, demonstrating the enhanced reactivity of these systems [14]. Microwave heating provides additional advantages by enabling rapid heating and improved energy efficiency compared to conventional thermal methods [18].

Concentration effects have been systematically studied, with optimal concentrations typically ranging from 0.5 to 0.75 M for most systems [15]. Higher concentrations can lead to increased side reactions and reduced selectivity, while lower concentrations result in decreased reaction rates and practical efficiency [15].

The development of recyclable catalytic systems has been a key focus, with several systems demonstrating excellent reusability. The Pd/Al₂O₃ system maintains catalytic activity over multiple cycles, while DES systems can be recovered and reused without significant degradation [14] [15]. These advances contribute significantly to the economic viability and environmental sustainability of imidazolidine synthesis processes.

Catalyst loading optimization has revealed that minimal catalyst quantities are often sufficient for efficient reactions. The BEMP-catalyzed system requires only 5 mol% catalyst loading while achieving near-quantitative yields [8]. Similarly, copper-catalyzed systems operate effectively with 10 mol% catalyst loading, providing an optimal balance between catalytic efficiency and economic considerations [11].